molecular formula C21H43NO B3054050 Henicosanamide CAS No. 57897-72-0

Henicosanamide

Cat. No.: B3054050
CAS No.: 57897-72-0
M. Wt: 325.6 g/mol
InChI Key: YVGIZDMMJNFWGS-UHFFFAOYSA-N
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Description

Henicosanamide is an organic compound with the molecular formula C21H43NO. It is a long-chain fatty acid amide, specifically derived from henicosanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Henicosanamide can be synthesized through the reaction of henicosanoic acid with ammonia or an amine under specific conditions. The general reaction involves the activation of the carboxylic acid group of henicosanoic acid, followed by its reaction with ammonia or an amine to form the amide bond.

Industrial Production Methods: In industrial settings, this compound is typically produced through a process known as amidation. This involves heating henicosanoic acid with ammonia or an amine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Henicosanamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of primary amines.

    Substitution: this compound can participate in substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of henicosanoic acid or other oxidized derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Henicosanamide has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of henicosanamide involves its interaction with specific molecular targets and pathways. In biological systems, this compound can modulate lipid metabolism and signaling pathways by interacting with enzymes and receptors involved in these processes. Its effects are mediated through the regulation of gene expression and protein activity, leading to various physiological responses.

Comparison with Similar Compounds

Henicosanamide is unique compared to other long-chain fatty acid amides due to its specific chain length and functional properties. Similar compounds include:

    Arachidamide: Derived from arachidic acid, with a slightly shorter chain length.

    Behenamide: Derived from behenic acid, with a longer chain length.

    Stearamide: Derived from stearic acid, with a shorter chain length.

This compound stands out due to its specific applications and properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

henicosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3,(H2,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGIZDMMJNFWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603960
Record name Henicosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57897-72-0
Record name Heneicosanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57897-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Henicosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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